![molecular formula C10H12ClNO2 B162384 Methyl isoindoline-5-carboxylate hydrochloride CAS No. 127168-93-8](/img/structure/B162384.png)
Methyl isoindoline-5-carboxylate hydrochloride
Overview
Description
“Methyl isoindoline-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 127168-93-8 . It has a molecular weight of 213.66 and its IUPAC name is methyl 5-isoindolinecarboxylate hydrochloride . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl isoindoline-5-carboxylate hydrochloride” is1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Pharmacology
Methyl isoindoline-5-carboxylate hydrochloride: is a compound with potential applications in pharmacology. It can be used as an intermediate in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of additional functional groups that can modulate the biological activity of the final compound .
Organic Synthesis
In organic synthesis, this chemical serves as a versatile intermediate. It can be utilized in the construction of complex organic molecules, particularly those containing the isoindoline moiety. This moiety is a common feature in many natural products and pharmaceuticals, making Methyl isoindoline-5-carboxylate hydrochloride a valuable starting point for synthetic routes .
Materials Science
The applications of Methyl isoindoline-5-carboxylate hydrochloride in materials science are linked to its potential use in the synthesis of novel organic materials. Its molecular structure could be incorporated into polymers or small molecules that have specific electronic, optical, or mechanical properties.
Biochemistry Research
This compound may also find applications in biochemistry research, particularly in the study of isoindoline-related biological pathways. It could be used to synthesize probes or inhibitors that help in understanding the function of enzymes or receptors that interact with isoindoline derivatives .
Environmental Science
Lastly, Methyl isoindoline-5-carboxylate hydrochloride could be explored for environmental science applications. It might be used in the study of environmental degradation of isoindoline compounds or in the development of new methods for detecting such compounds in environmental samples .
Safety And Hazards
“Methyl isoindoline-5-carboxylate hydrochloride” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNRYHJEDJKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600394 | |
Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoindoline-5-carboxylate hydrochloride | |
CAS RN |
127168-93-8 | |
Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127168-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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